4-(1-Sulfanylethyl)benzene-1,3-diol
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Overview
Description
4-(1-Sulfanylethyl)benzene-1,3-diol is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . This compound is characterized by the presence of a benzene ring substituted with a sulfanylethyl group and two hydroxyl groups at the 1 and 3 positions . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Sulfanylethyl)benzene-1,3-diol typically involves the reaction of a suitable benzene derivative with a sulfanylethylating agent under controlled conditions . One common method involves the use of 4-hydroxybenzaldehyde as the starting material, which undergoes a series of reactions including sulfonation, reduction, and hydroxylation to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(1-Sulfanylethyl)benzene-1,3-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The sulfanylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-(1-Sulfanylethyl)benzene-1,3-diol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(1-Sulfanylethyl)benzene-1,3-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl groups can participate in redox reactions, contributing to its antioxidant activity . Additionally, the sulfanylethyl group may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure with hydroxyl groups at the 1 and 2 positions.
Resorcinol (1,3-dihydroxybenzene): Similar structure with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (1,4-dihydroxybenzene): Similar structure with hydroxyl groups at the 1 and 4 positions.
Uniqueness
4-(1-Sulfanylethyl)benzene-1,3-diol is unique due to the presence of the sulfanylethyl group, which imparts distinct chemical and biological properties compared to other dihydroxybenzenes .
Properties
Molecular Formula |
C8H10O2S |
---|---|
Molecular Weight |
170.23 g/mol |
IUPAC Name |
4-(1-sulfanylethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H10O2S/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,9-11H,1H3 |
InChI Key |
WYMDWBKZUATUOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)O)O)S |
Origin of Product |
United States |
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